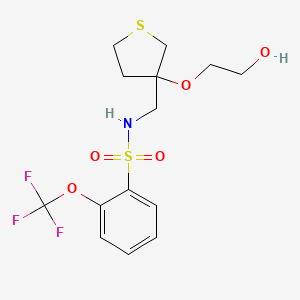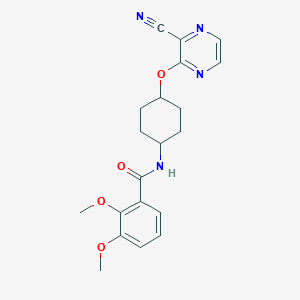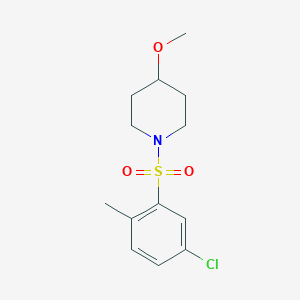
4-(3-Fluoro-5-methylpyridine-2-carbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoro-5-methylpyridine-2-carbonyl)morpholine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains a pyridine ring and a morpholine ring. The compound has been synthesized using various methods and has shown promising results in several research studies.
Mécanisme D'action
The mechanism of action of 4-(3-Fluoro-5-methylpyridine-2-carbonyl)morpholine is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes involved in disease processes. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in Alzheimer's disease.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis, a process of programmed cell death. The compound has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain, resulting in improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-Fluoro-5-methylpyridine-2-carbonyl)morpholine in lab experiments include its high yield of synthesis, low toxicity, and potential applications in drug development. However, the limitations include the lack of understanding of its mechanism of action and its potential side effects.
Orientations Futures
There are several future directions for the research on 4-(3-Fluoro-5-methylpyridine-2-carbonyl)morpholine. One of the significant directions is the development of new drugs using the compound as a lead compound. The compound has shown promising results in inhibiting the growth of cancer cells and inhibiting the activity of enzymes involved in various diseases. Another future direction is to understand the mechanism of action of the compound better. This will help in the development of more effective drugs based on the compound. Additionally, further research is needed to determine the potential side effects of the compound and its long-term effects on human health.
Conclusion:
In conclusion, 4-(3-Fluoro-5-methylpyridine-2-carbonyl)morpholine is a chemical compound that has potential applications in scientific research, particularly in the development of new drugs. The compound has been synthesized using various methods and has shown promising results in several research studies. Its mechanism of action is not fully understood, but it has been shown to have several biochemical and physiological effects. Further research is needed to fully understand the potential of the compound and its applications in drug development.
Méthodes De Synthèse
The synthesis of 4-(3-Fluoro-5-methylpyridine-2-carbonyl)morpholine can be achieved using different methods. One of the commonly used methods involves the reaction of 3-Fluoro-5-methylpyridine-2-carbonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
The compound has been used in several scientific research studies due to its potential applications. One of the significant applications of the compound is in the development of new drugs. The compound has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been used as a potential inhibitor of enzymes involved in various diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(3-fluoro-5-methylpyridin-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-8-6-9(12)10(13-7-8)11(15)14-2-4-16-5-3-14/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHRVCIZECBQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2680610.png)
![2-Chloro-N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)propanamide](/img/structure/B2680611.png)


![3-cyclopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680618.png)

![2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2680621.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2680622.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2680623.png)